4-Methanesulfonyl-butylamine
Overview
Description
4-Methanesulfonyl-butylamine is an organic compound with the chemical formula C5H13NO2S. It is a colorless liquid with a strong odor and is soluble in water. This compound has attracted interest in scientific research due to its diverse range of applications and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methanesulfonyl-butylamine can be synthesized through various methods. One common approach involves the alkylation of sulfonamides. For instance, a borrowing hydrogen approach using a well-defined and bench-stable manganese (I) PNP pincer precatalyst enables an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents . This method provides high yields under mild and environmentally benign conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar alkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
4-Methanesulfonyl-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which 4-Methanesulfonyl-butylamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes that are crucial for the survival and proliferation of certain microorganisms and cancer cells.
Comparison with Similar Compounds
Sodium Sulfinates (RSO2Na): These compounds are versatile building blocks for preparing many valuable organosulfur compounds.
tert-Butyl Group Compounds: These compounds exhibit unique reactivity patterns due to the crowded tert-butyl group.
Uniqueness: 4-Methanesulfonyl-butylamine stands out due to its specific structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-methylsulfonylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-9(7,8)5-3-2-4-6/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXLECUHIZQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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